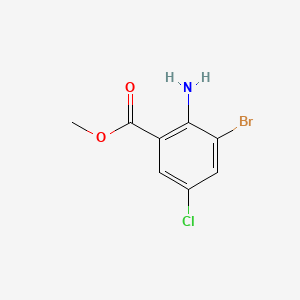

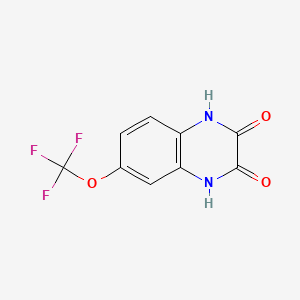

![molecular formula C11H13N3OS B599524 N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide CAS No. 1120264-75-6](/img/structure/B599524.png)

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is a chemical compound. It is a derivative of benzo[d]thiazole-2-carboxamide, which has been studied for its potential as an EGFR inhibitor . EGFR inhibitors are a class of drugs used in the treatment of cancer .

Synthesis Analysis

While specific synthesis information for N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is not available, benzo[d]thiazole-2-carboxamide derivatives have been synthesized through various methods . These methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Agents : Research has shown that derivatives of benzo[d]thiazole-2-carboxamide exhibit significant antibacterial and antifungal activities. For instance, the study by (Palkar et al., 2017) synthesized and tested various analogs for their antibacterial properties, finding compounds effective against Staphylococcus aureus and Bacillus subtilis.

Anti-Trypanosomatidic Agents : Compounds based on 2-amino-benzo[d]thiazole have been identified as promising inhibitors of pteridine reductase-1 (PTR1), crucial for treating Trypanosomatidic infections like Trypanosoma brucei and Leishmania major. (Linciano et al., 2019) found that these compounds show low micromolar antiparasitic activity against T. brucei.

Cancer Research : Some benzo[d]thiazole-2-carboxamide derivatives have been evaluated as potential inhibitors of epidermal growth factor receptor (EGFR), showing moderate to excellent potency against certain cancer cell lines. The study by (Zhang et al., 2017) identified compounds with promising cytotoxic activities against cancer cells.

Stem Cell Research : The small molecule N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, known as thiazovivin, is reported to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, as described by (Ries et al., 2013).

Synthesis of Bioactive Compounds : Various synthesis techniques for benzo[d]thiazole derivatives have been developed due to their wide range of biological activities. For example, (Mhaske et al., 2011) synthesized and evaluated the antimicrobial activities of substituted thiazole carboxamides.

Drug Discovery : Benzo[d]thiazole derivatives are considered valuable building blocks in drug discovery, offering multiple substitution possibilities. (Durcik et al., 2020) described an elegant pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates.

Antimicrobial Coatings : Some derivatives, like the coumarin–thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, show significant antimicrobial activity and have potential in antimicrobial coatings, as reported by (El‐Wahab et al., 2014).

Propiedades

IUPAC Name |

N-(3-aminopropyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-6-3-7-13-10(15)11-14-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBSSIHWPHJIOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652720 |

Source

|

| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide | |

CAS RN |

1120264-75-6 |

Source

|

| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

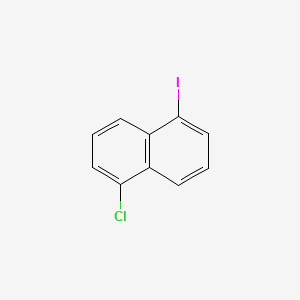

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)